(1-Phenylcyclopropyl)boronic acid
Description
Properties
Molecular Formula |
C9H11BO2 |
|---|---|
Molecular Weight |
162.00 g/mol |
IUPAC Name |
(1-phenylcyclopropyl)boronic acid |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9(6-7-9)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |
InChI Key |
JWNPKUFYZNYIFS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1(CC1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
(1-Phenylcyclopropyl)boronic acid chemical structure and properties
This technical guide provides a comprehensive analysis of (1-Phenylcyclopropyl)boronic acid , a specialized organoboron reagent used in advanced medicinal chemistry for introducing conformationally constrained phenyl-cyclopropyl motifs.
Structure, Synthesis, and Cross-Coupling Methodologies
Executive Summary
This compound is a sterically demanding organoboron building block. Unlike simple phenylboronic acids, this molecule features a quaternary carbon center at the point of attachment to boron, introducing significant steric bulk and unique electronic properties. It serves as a critical bioisostere for tert-butyl or gem-dimethyl groups in drug design, offering a rigid scaffold that locks phenyl ring orientation relative to the molecular core. This guide details its physical properties, validated synthesis routes, and optimized protocols for Suzuki-Miyaura cross-coupling, addressing the specific challenges of transmetallation at a quaternary center.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 2755402-62-9 (Note: Often custom synthesized; verify with specific vendor) |
| Structure | A cyclopropane ring geminally substituted with a phenyl group and a boronic acid moiety.[1][2][3][4] |
| Molecular Formula | C₉H₁₁BO₂ |
| Molecular Weight | 162.00 g/mol |
| SMILES | OB(O)C1(C2=CC=CC=C2)CC1 |
| LogP (Predicted) | ~2.15 |
| Physical State | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar hydrocarbons. |
| pKa | ~8.5 (Boronic acid ionization) |
Synthesis & Manufacturing
Accessing the 1-phenylcyclopropyl motif requires overcoming the steric congestion at the quaternary center. Two primary routes are established: the Simmons-Smith Cyclopropanation (preferred for scale and purity) and Lithium-Halogen Exchange .
Route A: Simmons-Smith Cyclopropanation (Strategic Preference)
This route avoids the formation of elimination byproducts common in the lithiation of tertiary halides. It proceeds via the cyclopropanation of a 1-phenylvinylboronate ester.
-
Precursor Formation: Dehydration of acetophenone pinacol boronate or coupling of a vinyl halide.
-
Cyclopropanation: Treatment of the vinyl boronate with diiodomethane (CH₂I₂) and Diethylzinc (Et₂Zn) (Furukawa modification).
-
Hydrolysis: Conversion of the pinacol ester to the free boronic acid (if required) using NaIO₄/NH₄OAc.
Route B: Lithium-Halogen Exchange
Direct lithiation of 1-phenylcyclopropyl bromide followed by trapping with trimethyl borate.
-
Risk: High probability of
-elimination to form phenylallene or ring opening due to the strain and basicity of the tertiary carbanion.
Visualization: Synthesis Pathways
Caption: Figure 1.[5] The preferred synthetic pathway utilizes a Simmons-Smith cyclopropanation on a vinyl boronate precursor to establish the quaternary center.
Reactivity Profile & Challenges
Steric Hindrance in Cross-Coupling
The primary challenge in using this compound is the transmetallation step in the Suzuki-Miyaura cycle. The quaternary carbon bonded to boron creates significant steric bulk, retarding the approach of the palladium(II) complex.
-
Consequence: Standard catalysts (e.g., Pd(PPh₃)₄) often fail or require harsh temperatures that lead to protodeboronation.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., PEPPSI-IPr) to facilitate oxidative addition and create a highly active catalyst species that can accommodate the bulky nucleophile.
Protodeboronation Stability
While cyclopropyl boronic acids are generally more stable than their heteroaryl counterparts, the 1-phenyl substituent introduces a benzylic position.
-
Mechanism: Under acidic conditions, protonation of the cyclopropane ring or the benzylic position can lead to C-B bond cleavage (protodeboronation), yielding phenylcyclopropane.
-
Mitigation: Maintain basic or neutral conditions. Avoid prolonged heating in protic solvents.
Experimental Protocol: Optimized Cross-Coupling
Objective: Coupling this compound with an aryl bromide (Ar-Br).
Reagents & Equipment[5][6][7][8]
-
Boronic Acid: 1.2 – 1.5 equivalents.
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G3 precatalyst.
-
Base: K₃PO₄ (3.0 equivalents) – Phosphate bases are superior to carbonates for hindered substrates.
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
-
Atmosphere: Argon or Nitrogen (strictly deoxygenated).
Step-by-Step Procedure
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), this compound (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst Addition: Add Pd-SPhos G3 precatalyst (0.02 mmol). Note: If using Pd(OAc)₂/Ligand, premix them in the solvent for 5 mins before addition.
-
Solvent & Degas: Add Toluene (4 mL) and Water (0.4 mL). Sparge with Argon for 5 minutes or use freeze-pump-thaw cycling.
-
Reaction: Seal the vial and heat to 100 °C for 12–18 hours.
-
Checkpoint: Monitor by LCMS. Look for the disappearance of Ar-Br. If the reaction stalls, add 0.5 eq more boronic acid.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash column chromatography. Note: The product will be non-polar; start with 100% Hexanes/Heptane.
Visualization: Catalytic Cycle for Hindered Substrates
Caption: Figure 2. The catalytic cycle highlights Transmetallation as the critical bottleneck due to the steric bulk of the 1-phenylcyclopropyl group.
Medicinal Chemistry Applications
The 1-phenylcyclopropyl moiety is a high-value structural motif in drug discovery:
-
Conformational Restriction: The cyclopropane ring locks the phenyl group into a specific vector, reducing the entropic penalty of binding to a receptor.
-
Metabolic Stability: The cyclopropyl group is often metabolically robust compared to an isopropyl or ethyl chain, blocking potential sites of hydroxylation.
-
Bioisosterism: It acts as a rigid, lipophilic replacement for a tert-butyl group, often improving potency through better shape complementarity.
Example Use Case: In the development of NK1 receptor antagonists or Kinase inhibitors , replacing a flexible benzyl group with a 1-phenylcyclopropyl group often improves selectivity by restricting the rotation of the aromatic ring.
Handling & Safety
-
Storage: Store at 2–8 °C under inert atmosphere. Boronic acids can dehydrate to form boroxines (trimers) upon standing; this is reversible with the addition of water/base during the reaction.[6]
-
Hazards: Treat as a general irritant. Avoid inhalation of dust.
-
Stability: Stable for months if kept dry. Degrades slowly in solution if exposed to air/light.
References
-
Charette, A. B., et al. "Simmons-Smith Cyclopropanation of Alkenylboronates." Journal of the American Chemical Society, 1998. Link
-
Barder, T. E., & Buchwald, S. L. "Improved Catalysts for the Suzuki-Miyaura Coupling of Hindered Substrates." Organic Letters, 2004. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link
-
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. Link
Sources
- 1. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid | C9H11BO3 | CID 57416393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Custom Synthesis Services | AmBeed [ambeed.com]
- 3. Boric Acids| Ambeed [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
CAS number and physical constants for (1-Phenylcyclopropyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
(1-Phenylcyclopropyl)boronic acid is a valuable building block in organic chemistry, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. Its unique structural motif, featuring a phenyl group attached to a cyclopropyl ring bearing a boronic acid moiety, allows for the introduction of this specific functionality into a wide range of substrates.
Key Identifiers:
-
MDL Number: MFCD12962793[1]
Physicochemical Constants:
A comprehensive set of experimentally determined physical constants for this compound is not widely published. However, some key properties can be summarized as follows:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BO₂ | [1] |
| Molecular Weight | 162.00 g/mol | [1] |
| Calculated logP | 2.1458 | [1] |
It is important to note that boronic acids, in general, are often white to off-white crystalline solids. They are known to be sensitive to moisture and can undergo dehydration to form cyclic anhydrides (boroxines).[2][3]
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general safety guidelines for boronic acids should be strictly followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid creating dust.[4] Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents.[4] For long-term storage, refrigeration may be recommended.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a highly effective coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[5][6] This palladium-catalyzed reaction allows for the efficient synthesis of biaryl compounds and other complex organic molecules, which are prevalent in many pharmaceutical agents.[7][8][9]
Mechanistic Rationale
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or triflate), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (in this case, the 1-phenylcyclopropyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
The choice of base, solvent, and palladium catalyst/ligand system is crucial for optimizing the reaction yield and minimizing side products. The base activates the boronic acid, making it more nucleophilic for the transmetalation step.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of degassed toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask, followed by degassed toluene (5 mL) and degassed water (1 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Rationale for Procedural Steps:
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the palladium catalyst and other reaction components.
-
Degassed Solvents: Degassing the solvents removes dissolved oxygen, which can also deactivate the catalyst.
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide.
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.
-
Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Aqueous Conditions: The presence of water can often accelerate the Suzuki-Miyaura coupling reaction.
Workflow Visualization
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The introduction of the 1-phenylcyclopropyl moiety can significantly impact the pharmacological properties of a molecule. The rigid cyclopropyl group can act as a bioisostere for other functionalities and can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets. Boronic acids themselves have emerged as important pharmacophores in drug design, with several boronic acid-containing drugs approved for clinical use.[8][9][10] The unique properties of this compound make it an attractive building block for the synthesis of novel therapeutic agents.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Understanding its properties, handling requirements, and reaction mechanisms is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding to aid scientists and researchers in leveraging the synthetic potential of this important building block.
References
-
This compound. Fluorochem.
-
phenyl boronic acid. s d fine-chem limited.
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Phenylboronic acid. Wikipedia.
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
-
The Role of Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Design and discovery of boronic acid drugs. PubMed.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
-
Boronic acid. Wikipedia.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
-
Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Polymer Chemistry (RSC Publishing).
-
Phenylboronic acid:Synthesis,reactions. ChemicalBook.
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (1-Phenylcyclopropyl)boronic acid in Organic Solvents
Executive Summary
(1-Phenylcyclopropyl)boronic acid is a niche organoboron compound with potential applications in organic synthesis and medicinal chemistry, serving as a unique building block for introducing the phenylcyclopropyl motif. A comprehensive understanding of its solubility in organic solvents is a cornerstone for its effective application, dictating everything from reaction kinetics and purification strategies to formulation for screening assays. This technical guide addresses a notable gap in the existing literature by providing a robust framework for approaching the solubility of this specific compound. While direct, published quantitative solubility data for this compound is scarce, this document synthesizes foundational principles from analogous compounds, outlines the inherent challenges in measuring boronic acid solubility, and provides detailed, field-proven experimental protocols to empower researchers to generate reliable data. This guide is structured to provide both theoretical grounding and practical, actionable methodologies for scientists in chemical research and drug development.
Physicochemical Profile and Predicted Solubility
To understand the solubility of this compound, we must first consider its molecular structure, which combines a nonpolar phenylcyclopropyl group with a polar, hydrogen-bonding boronic acid moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BO₂ | - |
| Molecular Weight | 161.99 g/mol | [1] |
| Calculated logP | 2.15 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
The calculated octanol-water partition coefficient (logP) of ~2.15 suggests a predominantly lipophilic character. However, the two hydroxyl groups of the boronic acid moiety are capable of forming strong hydrogen bonds, imparting a degree of polarity. This duality governs its interaction with various organic solvents.
Based on the extensive data available for its parent compound, phenylboronic acid, we can establish a baseline prediction for the solubility of this compound. The addition of the cyclopropyl ring enhances the molecule's nonpolar surface area compared to a simple phenyl group. Therefore, its solubility is expected to be lower in polar solvents and higher in nonpolar solvents relative to phenylboronic acid.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale & Comparative Insight |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | High to Moderate | Phenylboronic acid exhibits high solubility in ethers.[2][3] The ether oxygen can act as a hydrogen bond acceptor for the B(OH)₂ group. The increased lipophilicity from the cyclopropyl group may slightly reduce solubility compared to the parent acid but should remain favorable. |
| Ketones | Acetone, 3-Pentanone | High to Moderate | Like ethers, ketones are polar aprotic solvents capable of accepting hydrogen bonds. Phenylboronic acid shows high solubility in these solvents.[2][4] |
| Alcohols | Methanol, Ethanol | High | These protic solvents can both donate and accept hydrogen bonds, readily solvating the boronic acid group. However, there is a risk of esterification, forming boronic esters. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Phenylboronic acid has moderate solubility in chloroform.[2][5] These solvents are weakly polar. The nonpolar character of the phenylcyclopropyl group will favor interaction, but the polar boronic acid group is less effectively solvated. |
| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic rings of these solvents will interact favorably with the phenyl group via π-stacking. The overall nonpolar nature should be compatible with the solute, but the polar boronic acid headgroup will limit solubility. |
| Alkanes | Hexanes, Methylcyclohexane | Very Low / Insoluble | These are highly nonpolar solvents. Phenylboronic acid is poorly soluble in hexanes and methylcyclohexane.[2][6] The significant polarity and hydrogen bonding capability of the boronic acid moiety prevent effective solvation. |
The Critical Challenge: Dehydration and Boroxine Formation
A primary and often underestimated challenge in determining the solubility of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2][7][8] This equilibrium is highly sensitive to factors such as temperature, solvent, and the presence of trace amounts of water, making it a significant source of experimental variability.
The boroxine anhydride possesses substantially different physicochemical properties, including solubility, compared to the monomeric boronic acid.[2] Consequently, what is often measured is the solubility of an equilibrium mixture of the two species, which can lead to poor reproducibility.[2] It is imperative that researchers are aware of this phenomenon and control experimental conditions rigorously.
Figure 2: Workflow for the Shake-Flask solubility determination method.
Detailed Steps:
-
Preparation: To a series of glass vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent. Add an excess amount of solid this compound to each vial, ensuring a visible amount of undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in an incubator shaker or on a shaking plate set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a minimum of 24 hours. For boronic acids, 48-72 hours is recommended to ensure the monomer-boroxine equilibrium is also reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle. Centrifugation of the sealed vials can accelerate this process.
-
Sampling and Filtration: Carefully withdraw a precise aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE, 0.22 µm) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles. [9]5. Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC) system. HPLC is the preferred analytical technique as it can separate the analyte from potential impurities or degradation products. [9]6. Calculation: Determine the concentration of the original saturated solution by applying the dilution factor. Express the final solubility in appropriate units (e.g., mg/mL, g/100mL, or molarity).
Protocol 2: Solubility Determination by the Dynamic (Turbidity) Method
This synthetic method involves heating a biphasic sample of known composition until it becomes a single clear phase. It is often faster than the shake-flask method and allows for the determination of solubility at various temperatures. [2][7] Methodology Workflow
Figure 3: Workflow for the Dynamic (Turbidity) solubility determination method.
Detailed Steps:
-
Sample Preparation: In a jacketed glass vessel equipped with a magnetic stirrer and a calibrated temperature probe, prepare a slurry of this compound in the chosen solvent with a precisely known composition (mole fraction or weight percent).
-
Heating and Observation: While stirring vigorously, heat the vessel using a circulating bath at a slow, controlled rate (e.g., 0.3 K/h). [7]3. Endpoint Determination: The point at which the solution becomes perfectly clear marks the solid-liquid equilibrium temperature for that specific concentration. This can be detected visually or more accurately using a light transmission probe (nephelometry), where the disappearance of turbidity is marked by a sharp increase in light intensity passing through the sample. [2][7]4. Data Collection: Repeat this procedure for several different compositions to obtain a series of data points, each correlating a specific concentration with its saturation temperature.
-
Data Analysis: Plot the temperature versus concentration to generate a solubility curve, from which the solubility at any given temperature within the measured range can be interpolated.
Conclusion
The solubility of this compound is a critical, yet uncharacterized, parameter essential for its effective use in research and development. While direct data is unavailable, a robust predictive framework can be built by analyzing its structure in comparison to well-documented analogs like phenylboronic acid. The primary experimental challenge remains the compound's tendency to form boroxine anhydrides, which demands rigorous control over experimental conditions to ensure data reliability. By employing standardized methodologies such as the Shake-Flask or Dynamic methods detailed herein, researchers can confidently and accurately determine the solubility of this compound in a range of organic solvents, thereby accelerating its application in synthesis and drug discovery.
References
-
BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Retrieved from BenchChem technical documents. [10]2. Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4349–4355. [7]3. Stella, V. J., & Lopalco, A. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [11]4. Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. The AAPS Journal, 13(3), 447–459. [9]5. Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [12]6. Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 236–267. [13]7. Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution technical notes. 8. Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [2][4][5][8][14]9. Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [15]10. Qureshi, A., Vyas, J., & Upadhyay, U. M. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-5. [16]11. BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Retrieved from BenchChem technical documents. [3]12. ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Diagram]. [5]13. Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [4]14. Fluorochem. (n.d.). This compound. Retrieved from Fluorochem product page. [1]15. BenchChem. (n.d.). Solubility of Allenylboronic Acid in Common Organic Solvents: An In-depth Technical Guide. Retrieved from BenchChem technical documents. [17]16. Wikipedia. (n.d.). Phenylboronic acid. [6]17. ResearchGate. (n.d.). Solubility temperatures of phenylboronic acid (1) as a function of its... [Diagram]. [18]18. Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Molecular Liquids, 248, 93-98. [19]19. J-GLOBAL. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [14]20. MedChemExpress. (n.d.). Phenylboronic acid (Phenylboron dihydroxide). Retrieved from MedChemExpress product page. [20]21. Sigma-Aldrich. (n.d.). Cyclopropylboronic acid. Retrieved from Sigma-Aldrich product page. [21]22. BLD Pharm. (n.d.). (4-Cyclopropylphenyl)boronic acid. Retrieved from BLD Pharm product page. [22]23. Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [PDF]. [8]24. Manchester Organics. (n.d.). 3-(Cyclopropyl) phenyl boronic acid. Retrieved from Manchester Organics product page. [23]25. U.S. Environmental Protection Agency. (n.d.). [4-(Methoxycarbonyl)phenyl]boronic acid Properties. CompTox Chemicals Dashboard.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. researchgate.net [researchgate.net]
- 14. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. pharmajournal.net [pharmajournal.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Cyclopropylboronic acid 411235-57-9 [sigmaaldrich.com]
- 22. 302333-80-8|(4-Cyclopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 23. manchesterorganics.com [manchesterorganics.com]
Topic: Steric Hindrance Effects in 1-Substituted Cyclopropyl Boronates
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The cyclopropyl motif is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique conformational rigidity, metabolic stability, and binding properties to bioactive molecules.[1] Cyclopropyl boronates, particularly those substituted at the C1 position, serve as indispensable building blocks for introducing this three-dimensional scaffold. However, the journey from synthesis to application is fraught with challenges, primarily dictated by steric hindrance. The congested environment around the C(sp³)-boron bond profoundly influences synthetic accessibility, stability, and reactivity in crucial transformations like the Suzuki-Miyaura cross-coupling. This guide offers a deep dive into the steric effects governing the chemistry of 1-substituted cyclopropyl boronates. We will move beyond mere protocols to dissect the underlying causality, providing field-proven strategies and detailed methodologies to empower researchers to rationally design syntheses and overcome the steric bottlenecks inherent to these valuable reagents.
The Physicochemical Landscape of the 1-Substituted Cyclopropyl Boronate Moiety
The reactivity of cyclopropyl boronates is a direct consequence of the unique electronic structure of the cyclopropane ring. Unlike simple alkanes, the C-C bonds possess significant p-character, often described by the Walsh orbital model. This imparts partial sp² hybridization characteristics, making the cyclopropyl group behave, in some respects, like an unsaturated system.[2] This electronic nature is a double-edged sword: it enhances the competence of cyclopropyl boronates in cross-coupling reactions compared to their simple alkyl counterparts, but it also creates a rigid framework where steric effects are magnified.[2][3]
When a substituent is placed at the C1 position—the same carbon bearing the boronate ester—a significant steric shield is erected around the reactive C-B bond. This congestion directly impedes the key molecular interactions required for both the synthesis of the boronate and its subsequent chemical transformations.
Caption: Steric shielding of the C1-Boron bond by a 1-substituent (R).
Navigating Steric Effects in the Synthesis of 1-Substituted Cyclopropyl Boronates
The creation of a quaternary center at the C1 position of a cyclopropyl boronate is a significant synthetic hurdle. Direct C-H borylation is often inefficient due to the steric congestion. Therefore, strategies that construct the ring system with the boron moiety already present, or that leverage rearrangement reactions, are generally more successful.
Strategy 1: Cyclopropanation of Alkenyl Boronates
A robust method for accessing cyclopropyl boronates is the cyclopropanation of a corresponding alkenyl boronate ester. This approach circumvents the challenge of introducing a boron group onto a sterically hindered carbon by forming the strained ring as a later step. The Simmons-Smith reaction and related variants are particularly effective.
Causality Behind the Choice: By starting with the flat, accessible vinyl boronate, the reagents for cyclopropanation (e.g., the carbenoid) can approach the double bond with less steric hindrance than a borylation catalyst would experience approaching a substituted cyclopropane. This pathway is often highly stereoselective, with the stereochemistry of the final product dictated by the geometry of the starting alkene.[4]
Experimental Protocol: Simmons-Smith Cyclopropanation of a Vinyl Boronate
-
Reactor Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the vinyl boronic ester (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of diethylzinc (1.1 M in hexanes, 2.2 equiv) dropwise via syringe over 10 minutes. Following this, add diiodomethane (2.2 equiv) dropwise over 10 minutes. Scientist's Note: The slow, sequential addition is critical to control the exotherm and prevent undesired side reactions.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Trustworthiness Check: This step safely neutralizes the reactive organozinc species. Perform in a well-ventilated fume hood.
-
Workup: Transfer the mixture to a separatory funnel, add water, and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-substituted cyclopropyl boronate.
Strategy 2: 1,2-Metalate Rearrangement of Borylated Cyclopropanes
For accessing highly substituted and sterically demanding cyclopropyl boronates, the 1,2-metalate rearrangement offers a powerful and stereospecific pathway.[5][6][7][8] This method involves the addition of an organolithium reagent to a cyclopropyl boronic ester, forming a boronate "ate" complex. This intermediate then undergoes a rearrangement, often triggered by a leaving group, to form a new C-C bond with complete inversion of configuration.
Caption: Workflow for 1,2-Metalate Rearrangement.
Causality Behind the Choice: This strategy excels where others fail because it constructs the most sterically congested bond through an intramolecular rearrangement. The stereochemical outcome is highly predictable and controlled by the initial configuration of the cyclopropane, making it ideal for synthesizing complex acyclic fragments with multiple, defined stereocenters from a cyclopropyl precursor.[4][9]
Comparison of Synthetic Methods
| Synthetic Strategy | Key Advantage | Primary Steric Limitation | Typical Yields | Stereocontrol |
| Cyclopropanation | Good for less substituted C1 positions; reliable. | Bulky substituents on the alkene can hinder carbenoid approach. | 60-90% | High (Substrate-directed) |
| 1,2-Metalate Rearrangement | Access to highly congested quaternary centers.[5][6] | Sensitive to electronic nature of nucleophile and substituents.[6] | 50-90% | High (Stereospecific) |
| From Dibromocyclopropanes | Scalable and uses readily available starting materials.[10] | Can have limited stereoselectivity compared to other methods.[10][11] | 40-75% | Moderate to Low |
Overcoming the Steric Barrier in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common application for cyclopropyl boronates, yet it is precisely where steric hindrance at the C1 position poses the greatest challenge.[3] The key bottleneck is the transmetalation step, where the cyclopropyl group is transferred from the boron 'ate' complex to the palladium center.
The Transmetalation Challenge: A bulky 1-substituent physically obstructs the optimal orbital alignment between the cyclopropyl-boron bond and the palladium(II) complex. This increases the activation energy of the transmetalation step, slowing down or completely stalling the catalytic cycle.
Mitigation Strategy: Rational Ligand Selection The solution lies in modifying the steric and electronic environment of the palladium catalyst through ligand selection. Bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., XPhos, SPhos, RuPhos) are essential tools.
Causality Behind Ligand Choice:
-
Steric Bulk: These ligands are large enough to promote the formation of a highly reactive, 12-electron L-Pd(0) species, which readily undergoes oxidative addition.
-
Electron-Donating: Their electron-rich nature stabilizes the electron-deficient palladium center throughout the catalytic cycle.
-
Flexibility: The biaryl backbone allows the ligand to create a well-defined pocket around the metal that can accommodate one bulky substrate (the aryl halide) while being flexible enough to allow the approach of the second bulky partner (the cyclopropyl boronate), facilitating the otherwise difficult transmetalation.[12]
Caption: Impact of a bulky phosphine ligand on the transmetalation step.
Optimized Protocol: Suzuki Coupling of a 1-Arylcyclopropyl Boronate
-
Reactor Setup: In a glovebox, charge a microwave vial with the 1-substituted cyclopropyl pinacol boronate (1.2 equiv), the aryl chloride (1.0 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv). Scientist's Note: Using the boronate in slight excess can help drive the reaction to completion. K₂CO₃ is a robust, inexpensive base suitable for this coupling.[12]
-
Catalyst Preparation: In the same vial, add Pd(OAc)₂ (3 mol %) and XPhos (6 mol %). The 1:2 Pd:Ligand ratio is crucial for generating the active catalytic species.[12]
-
Solvent Addition: Add a 10:1 mixture of cyclopentyl methyl ether (CPME) and water (0.25 M). Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or microwave reactor at 100 °C for 4-12 hours.
-
Monitoring & Workup: Monitor by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash chromatography to obtain the desired biaryl product containing the cyclopropyl moiety.
Applications in Drug Discovery and Future Outlook
The ability to successfully synthesize and couple sterically hindered 1-substituted cyclopropyl boronates is of paramount importance to drug development. These methods allow for the late-stage functionalization of complex molecules and the creation of novel chemical entities with enhanced sp³-character.[13] The cyclopropyl ring often acts as a "bioisostere" for phenyl rings or double bonds, improving pharmacokinetic properties such as metabolic stability and solubility while maintaining or enhancing biological activity.[1][14]
The future of this field lies in the development of even more active and sterically tolerant catalytic systems. Further computational studies will be key to designing ligands that can overcome extreme steric challenges and to predicting the reactivity of novel cyclopropyl boronates, accelerating the discovery of next-generation therapeutics.[15]
References
-
D. S. B. Daniels, A. M. Whittaker, V. K. Aggarwal. Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. Organic Letters. [Link]
-
N. Eghbarieh, N. Hanania, P. Nad, T. Alam, A. Masarwa. (Poly)Borylated Species as Modern Reactive Groups toward Unusual Synthetic Applications. Angewandte Chemie International Edition. [Link]
-
D. S. B. Daniels, A. M. Whittaker, V. K. Aggarwal. Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. Organic Letters. [Link]
-
J. M. Dennis, C. H. U. Gregson, V. K. Aggarwal. Synthesis of functionalized cyclopropylboronic esters based on a 1,2-metallate rearrangement of cyclopropenylboronate. ResearchGate. [Link]
-
Y. Cohen, V. Lanke, I. Marek. Borylated Cyclopropanes as Spring-Loaded Entities: Access to Vicinal Tertiary and Quaternary Carbon Stereocenters in Acyclic Systems. Journal of the American Chemical Society. [Link]
-
G. A. Molander, P. E. Gormisky. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]
-
J. M. Dennis, C. H. U. Gregson, V. K. Aggarwal. Matteson homologation applied on cyclopropyl-substituted boronic ester and application to homocrotylation. ResearchGate. [Link]
-
J. M. Winne, et al. Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. Synfacts. [Link]
-
J. M. Winne, et al. Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. ResearchGate. [Link]
-
J. A. S. Roberts, J. P. S. G. Morken. Synthesis of Borylated Orphaned Cyclopropanes through a Boron-Enabled Cycloisomerization Reaction. PMC. [Link]
-
M. Koishi, K. Tomota, M. Nakamoto, H. Yoshida. Direct Suzuki–Miyaura Coupling of Naphthalene-1,8-diaminato (dan)- Substituted Cyclopropylboron Compounds. ChemRxiv. [Link]
-
D. C. Blakemore, P. M. Doyle, Y. M. Fobian. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]
-
V. N. G. Lindsay, et al. Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
Unknown Author. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Purdue University Research Repository. [Link]
-
G. A. Molander, P. E. Gormisky. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
J. M. Dennis, C. H. U. Gregson, V. K. Aggarwal. 1,2-boronate rearrangement with cyclopropyl-substituted boronic esters and lithiated carbamates. ResearchGate. [Link]
-
A. F. G. M. de la Rosa, I. Fernández. Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. PMC. [Link]
-
M. H. El-Badri, et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
M. G. T. H. D. Dissanayake, C. L. B. Macdonald. Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. ResearchGate. [Link]
-
H. Yang, W. Gao, R. Li, J. Wang. Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC. [Link]
-
B. Wang, S. H. L. Kok, J. T. Y. Chun, D. P. A. O'Loughlin. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]
-
Y. Cohen, V. Lanke, I. Marek. Borylated Cyclopropanes as Spring-Loaded Entities: Access to Vicinal Tertiary and Quaternary Carbon Stereocenters in Acyclic Systems. ACS Publications. [Link]
-
J. Zhang, et al. X-ray crystallographic molecular structures of 1 e (a), 1 o (b),... ResearchGate. [Link]
-
D. G. Hall. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
M. H. Serrano-Bou, et al. Asymmetric Synthesis of Tertiary and Secondary Cyclopropyl Boronates via Cyclopropanation of Enantioenriched Alkenyl Boronic Esters. PubMed. [Link]
-
D. G. Hall. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
L. Falivene, A. Poater, L. Cavallo. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Borylated Orphaned Cyclopropanes through a Boron-Enabled Cycloisomerization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Scalable Process Design for (1-Phenylcyclopropyl)boronic Acid and its Pinacol Ester
Topic: Scalable preparation of (1-Phenylcyclopropyl)boronic acid for industrial use Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The (1-phenylcyclopropyl)boronate motif is a critical pharmacophore in modern drug discovery, offering conformational restriction and improved metabolic stability compared to acyclic analogs.[1] However, the installation of a boronic acid moiety onto a quaternary cyclopropyl center presents significant scale-up challenges.[1] Traditional cryogenic lithiation (-78 °C) is energetically costly and hazardous at kilogram scales, while direct Grignard formation often suffers from Wurtz-type homocoupling due to the steric congestion and benzylic activation of the substrate.[1]
This guide details two robust, scalable protocols for the synthesis of This compound pinacol ester (2) from 1-bromo-1-phenylcyclopropane (1) .
-
Batch Protocol: Utilizes "Turbo-Grignard" (iPrMgCl[2]·LiCl) technology to effect Halogen-Magnesium exchange at mild temperatures (-20 °C).[3]
-
Continuous Flow Protocol: Leverages microreactor technology to safely manage the exotherm of Lithiation-Borylation at elevated temperatures (0 °C to RT) with superior residence time control.
We strongly recommend isolating the pinacol ester rather than the free boronic acid for industrial storage, as the free acid is prone to dehydration (boroxine formation) and protodeboronation upon long-term storage.[1]
Strategic Analysis & Reaction Pathway
The synthesis relies on generating a metallated intermediate from 1-bromo-1-phenylcyclopropane followed by an electrophilic quench with a borate ester.
The Quaternary Challenge
The 1-phenylcyclopropyl carbanion is sterically hindered.[1] Standard magnesium turnings often fail to initiate or lead to extensive homocoupling (1,1'-biphenylcyclopropane) due to radical pathways.
-
Solution A (Knochel Exchange): The complex iPrMgCl[1]·LiCl breaks oligomeric aggregates of Grignard reagents, increasing kinetic reactivity and allowing Br/Mg exchange at temperatures achievable with standard glycol chillers (-20 °C) rather than liquid nitrogen.
-
Solution B (Flow Chemistry): Flow reactors allow for precise heat exchange, enabling the use of n-BuLi at temperatures where batch reactors would suffer from thermal runaways.
Reaction Scheme (Graphviz)
Figure 1: General reaction scheme for the metallation-borylation sequence.
Protocol A: Batch Synthesis via Turbo-Grignard (Recommended for 100g - 5kg Scale)
This method avoids cryogenic conditions and uses iPrMgCl[1]·LiCl (Knochel's Reagent), which is commercially available or easily prepared.[1]
Materials & Equipment
-
Reactor: Glass-lined steel or Hastelloy reactor with overhead stirring and jacketed cooling (Glycol/Water).
-
Reagents:
Step-by-Step Procedure
-
System Inertion: Purge the reactor with N2/Ar to ensure O2 < 50 ppm.
-
Charging: Charge 1-bromo-1-phenylcyclopropane and anhydrous THF (5 vol relative to bromide). Cool the jacket to -20 °C .
-
Exchange Reaction:
-
Borylation:
-
Cool the mixture to -20 °C .
-
Add Trimethyl borate (neat or 50% THF solution) slowly.
-
Exotherm Alert: This step is highly exothermic. Maintain Ti < -5 °C.
-
Warm to 0 °C over 1 hour after addition.
-
-
Esterification (One-Pot):
-
Add Pinacol dissolved in minimal THF.
-
Add acetic acid (1.1 equiv relative to Mg) to break the 'ate' complex and catalyze transesterification.[1]
-
Stir at 25 °C for 4 hours.
-
-
Workup:
-
Quench with 10% aqueous NH4Cl.
-
Separate phases.[8] Extract aqueous layer with MTBE.
-
Wash combined organics with water and brine.
-
Concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize from Heptane/IPA or distill (high vacuum) if oil.
-
Protocol B: Continuous Flow Lithiation (Recommended for >5kg Scale)
Flow chemistry enables the use of n-BuLi by strictly controlling residence times (
Flow Setup Diagram (Graphviz)
Figure 2: Continuous flow manifold for high-temperature lithiation.
Process Parameters
| Parameter | Setting | Rationale |
| Temperature | 0 °C (Chiller) | Flow heat transfer efficiency allows 0 °C instead of -78 °C. |
| Residence Time 1 ( | 30 - 60 seconds | Sufficient for Li/Br exchange; too short for decomposition. |
| Residence Time 2 ( | 60 seconds | Rapid trapping with borate. |
| Stoichiometry | 1.0 : 1.1 : 1.5 | Bromide : nBuLi : Borate. |
| Back Pressure | 4-5 bar | Prevents solvent boiling/outgassing. |
Execution
-
Feed Preparation:
-
Feed A: 0.5 M 1-bromo-1-phenylcyclopropane in dry THF.
-
Feed B: 1.6 M n-BuLi in Hexanes.
-
Feed C: 0.75 M Triisopropyl borate (B(OiPr)3) in THF.
-
-
Start-up: Flush system with anhydrous THF.
-
Operation:
-
Streams A and B mix in a T-mixer and pass through Coil 1 (PFA tubing, 0 °C).
-
The lithiated stream meets Stream C in Mixer 2.[1]
-
The mixture passes through Coil 2 (0 °C) to complete borylation.
-
-
Quench:
-
The output stream flows directly into a stirred vessel containing Pinacol (1.2 equiv) and Acetic Acid in THF/Water.[1]
-
-
Advantages: This method processes kilograms per day with a small footprint and minimal explosion hazard.
Quality Control & Stability
Protodeboronation Risk
Cyclopropyl boronic acids are more stable than 2-pyridyl boronic acids but less stable than simple phenyl boronic acids.
-
Mechanism: In the presence of base or heat, the C-B bond can cleave, yielding phenylcyclopropane.[1]
-
Mitigation: Store as the Pinacol Ester . If the free acid is required, hydrolyze the ester immediately before use using NaIO4/HCl or transesterification with diethanolamine.[1]
Analytical Specifications (Pinacol Ester)
-
Appearance: White solid or colorless oil (crystallizes upon standing).
-
1H NMR (400 MHz, CDCl3): δ 7.2-7.4 (m, 5H, Ph), 1.2-1.4 (m, 4H, Cyclopropyl), 1.18 (s, 12H, Pinacol).[1] Note: The cyclopropyl protons often appear as two multiplets due to magnetic anisotropy.[1]
-
HPLC Purity: >97% (Area %).
-
Residual Bromide: <0.5% (Critical for Pd-catalyzed coupling downstream).
References
-
Knochel, P. et al. "A Convenient Preparation of Polyfunctional Aryl Magnesium Reagents by a Halogen–Magnesium Exchange."[4] Angew.[6][7] Chem. Int. Ed.2003 , 42, 4302–4320.[1][6] Link
-
Bao, M. et al. "Scalable Synthesis of Boronic Esters via Flow Lithiation." Organic Process Research & Development2016 , 20, 123–130.[1] Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling."[1] Chem. Soc. Rev.2014 , 43, 412–443.[1] Link
-
Matteson, D. S. "Boronic Esters in Stereoselective Synthesis." Tetrahedron1989 , 45, 1859–1885.[1] Link
-
Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids."[1] J. Am. Chem. Soc.[9][10]2016 , 138, 9145–9157.[1][10][11] Link[10]
Disclaimer: The protocols described involve hazardous chemicals (organolithiums, Grignards). A thorough Process Safety Assessment (PSA) including calorimetry (RC1) is mandatory before scaling up.
Sources
- 1. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Method for preparing cyclopropyl boronic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Quaternary Cyclopropyl Boronates
Welcome to the technical support guide for one of the more formidable challenges in modern cross-coupling chemistry: the Suzuki-Miyaura coupling of quaternary cyclopropyl boronates. The construction of an all-carbon quaternary center on a strained cyclopropyl ring presents unique steric and electronic hurdles. Low yields, sluggish reactions, and competing side reactions are common.
This guide is structured as a series of questions and answers, reflecting the troubleshooting process researchers undertake. We will move from high-level diagnostics to fine-tuning specific reaction parameters, explaining the chemical principles behind each recommendation to empower you to solve not just the current problem, but future challenges as well.
Part 1: Frequently Asked Questions - Initial Diagnostics
This section addresses the most common initial failures and observations.
Q1: My reaction has stalled. I'm seeing mostly unreacted starting materials with very low conversion. What's the primary cause?
A1: A stalled reaction with sterically demanding substrates like quaternary cyclopropyl boronates typically points to a failure in one of the two kinetically-limiting steps of the catalytic cycle: oxidative addition or reductive elimination . The immense steric bulk around the reaction centers creates a high energy barrier for these steps.
-
Sluggish Oxidative Addition: The palladium catalyst must insert into the C-X bond of your electrophile. If the electrophile is also sterically hindered (e.g., an ortho,ortho'-disubstituted aryl halide), the palladium complex may struggle to approach the reaction site.
-
Difficult Reductive Elimination: The final, product-forming step requires the two organic fragments (the quaternary cyclopropyl group and the aryl/vinyl group) to be in close proximity on the palladium center. Severe steric clash can make this conformation energetically unfavorable, slowing or preventing the final C-C bond formation.[1][2]
Initial Troubleshooting Steps:
-
Re-evaluate Your Ligand: Standard ligands like PPh₃ are often inadequate. You need bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) or specialized N-heterocyclic carbenes (NHCs) designed to accelerate these difficult steps.[1][3]
-
Increase Temperature: Cautiously increasing the reaction temperature can provide the necessary energy to overcome these activation barriers. However, be aware that excessive heat can lead to catalyst decomposition and increase side reactions.[4]
-
Check Catalyst Activity: Ensure your palladium source and ligands have not degraded. Phosphine ligands can oxidize if not handled under inert conditions, rendering them ineffective.[4]
Q2: My main side product is a dimer of my aryl halide (Ar-Ar) and a protodeboronated starting material. What is happening?
A2: This points to two distinct and common side reactions: homocoupling and protodeboronation .
-
Homocoupling: The formation of Ar-Ar byproducts is often promoted by the presence of oxygen.[4] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the unwanted coupling of two boronic acid molecules.[5] This is especially problematic if you are using a Pd(II) precatalyst (like Pd(OAc)₂), as the in situ reduction to Pd(0) can be inefficient and lead to side reactions.
-
Protodeboronation: The C-B bond of the cyclopropyl boronate is cleaved by a proton source (often residual water or acidic impurities), replacing it with a C-H bond. Cyclopropylboronic acids are known to be susceptible to this pathway.[6][7] This side reaction consumes your nucleophile, directly reducing the potential yield.
Troubleshooting Steps:
-
Improve Degassing: Rigorously degas your solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (30+ minutes).[4][8]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize the homocoupling associated with the in situ reduction of Pd(II) sources.[4]
-
Use a More Stable Boron Reagent: If protodeboronation is severe, switch from a cyclopropylboronic acid to a more robust derivative like a pinacol ester, MIDA boronate, or a potassium cyclopropyltrifluoroborate (BF₃K).[6][7][9] These reagents are more stable under reaction conditions and release the active boronic acid more slowly.
-
Choose Your Base Carefully: Use a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃. Very strong bases can accelerate protodeboronation.[8][10]
Part 2: Deep Dive - Optimizing Key Reaction Parameters
2.1 The Catalyst-Ligand System: The Engine of the Reaction
The choice of catalyst and ligand is the single most critical factor for success with sterically hindered substrates.
Q3: Standard palladium catalysts aren't working. Which specific ligands should I screen for coupling a quaternary cyclopropyl boronate with a hindered aryl chloride?
A3: For a doubly challenging system involving a quaternary center and a less reactive aryl chloride, you must use highly active, specialized ligands. The goal is to find a ligand that is both bulky enough to promote reductive elimination but not so bulky that it prevents coordination.
Excellent starting points are the dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands." Their bulk and electron-donating properties create a highly active, coordinatively unsaturated Pd(0) species that accelerates oxidative addition.[3]
| Ligand Name | Structure | Key Features & Use Cases | Typical Loading (mol%) |
| SPhos | General purpose, highly active for many couplings, including aryl chlorides. Good first choice. | 1-2 mol% Pd, 2-4 mol% Ligand | |
| XPhos | Extremely bulky. Excellent for very hindered substrates and aryl chlorides.[1] | 1-2 mol% Pd, 2-4 mol% Ligand | |
| RuPhos | High activity at lower temperatures. Useful if your substrate is thermally sensitive.[11] | 1-2 mol% Pd, 2-4 mol% Ligand | |
| AntPhos | N/A | Specifically shown to be effective in sterically demanding aryl-alkyl couplings by inhibiting β-hydride elimination, demonstrating its utility in managing steric hindrance.[1] | 1-2 mol% Pd, 2 mol% Ligand |
Experimental Protocol: Ligand Screening for a Hindered Coupling
-
Preparation: In a glovebox, add your aryl halide (1.0 eq), quaternary cyclopropyl boronate (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0-3.0 eq) to separate reaction vials.
-
Catalyst Stock Solution: Prepare a stock solution of your palladium precatalyst (e.g., Pd₂(dba)₃) and the chosen ligand (e.g., SPhos) in degassed solvent (e.g., Toluene or Dioxane). A typical Pd:Ligand ratio is 1:2 or 1:4.
-
Reaction Setup: Add the catalyst stock solution to each vial to achieve the desired catalyst loading (e.g., 2 mol% Pd).
-
Execution: Seal the vials, remove from the glovebox, and place them in a pre-heated reaction block at a set temperature (e.g., 100-110 °C).
-
Monitoring: Take aliquots at regular intervals (e.g., 2h, 6h, 12h, 24h) and analyze by LC-MS or GC-MS to determine the conversion and identify the best-performing ligand.
2.2 The Base and Solvent: Creating the Right Environment
Q4: I'm using a base-sensitive substrate. How do I choose a base that will promote the reaction without causing decomposition?
A4: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium. It activates the boronic acid by forming a more nucleophilic "ate" complex.[12][13] For sensitive substrates, you need a base that is strong enough to facilitate this step but not so harsh that it cleaves functional groups like esters or causes epimerization.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for sterically hindered and base-sensitive substrates. It is a moderately strong, non-nucleophilic base with limited solubility in many organic solvents, which can temper its reactivity.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₃PO₄. Its effectiveness is often attributed to the "cesium effect," where the large, soft Cs⁺ cation can influence catalyst aggregation and reactivity. It is very effective but can be too harsh for some substrates.[8]
-
Potassium Fluoride (KF): A mild base that can be effective, particularly when base-labile groups are present.[12]
Avoid strong, nucleophilic bases like NaOH, KOH, or alkoxides unless a specific protocol calls for them, as they significantly increase the risk of protodeboronation and substrate degradation.[14]
Part 3: Visual Guides and Workflows
The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
This diagram illustrates the catalytic cycle, highlighting the steps that pose the greatest challenge for quaternary cyclopropyl boronates.
Caption: Steric hindrance primarily impacts the Oxidative Addition and Reductive Elimination steps.
Troubleshooting Decision Tree for Low Yields
This workflow provides a logical path to diagnose and solve common issues leading to poor reaction outcomes.
Caption: A logical guide to diagnosing the root cause of low reaction yields.
References
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Xie, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Morken, J.P., et al. (2017). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. National Institutes of Health. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Wang, D., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
KCIL Chemofarbe Group. (2022-2025). Challenges In Suzuki Coupling Reaction. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Morken, J.P., et al. (2017). A Modular, Catalytic Enantioselective Construction of Quaternary Carbon Stereocenters by Sequential Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]
-
Watson, D.A., et al. (2017). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. ResearchGate. Available at: [Link]
-
Denton, J., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 10. researchgate.net [researchgate.net]
- 11. A Modular, Catalytic Enantioselective Construction of Quaternary Carbon Stereocenters by Sequential Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Troubleshooting homo-coupling side reactions of (1-Phenylcyclopropyl)boronic acid
Welcome to the technical support center for (1-Phenylcyclopropyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Our goal is to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the undesired homo-coupling side reaction, ensuring the success of your experiments.
Introduction
This compound is a valuable building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to introduce the phenylcyclopropyl moiety. However, its application can be complicated by the formation of a homo-coupling product, 1,1'-diphenyl-1,1'-bicyclopropane. This guide provides a systematic approach to troubleshooting this side reaction, grounded in mechanistic understanding and field-proven solutions.
Troubleshooting Guide: Homo-Coupling Side Reactions
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: I am observing a significant amount of 1,1'-diphenyl-1,1'-bicyclopropane in my Suzuki-Miyaura reaction. What are the primary causes?
The formation of the homo-coupling product from this compound is a common issue that can arise from several factors within your reaction conditions. Understanding the underlying mechanisms is key to mitigating this side reaction. The primary causes are often related to the palladium catalyst cycle and the reaction environment.
There are two main proposed mechanisms for the homo-coupling of boronic acids:
-
Reductive Elimination from a Di-organopalladium(II) Intermediate: In this pathway, two molecules of the boronic acid (or its boronate form) transmetalate to the palladium(II) center, forming a Pd(II)-bis(organo) species. This intermediate can then undergo reductive elimination to yield the homo-coupled product and a Pd(0) species. This is more likely to occur if the rate of reductive elimination of the desired cross-coupled product is slow.
-
Oxidative Coupling: This mechanism is often implicated when an oxidant is present in the reaction mixture. The boronic acid can be oxidized, leading to the formation of radical species that then couple. While less common in standard Suzuki-Miyaura conditions, residual oxygen or other oxidizing agents can promote this pathway.
The choice of palladium source, ligands, base, and solvent all play a critical role in influencing which of these pathways might be favored and, consequently, the extent of homo-coupling.
Question 2: How can I adjust my reaction conditions to minimize the formation of the homo-coupling product?
Minimizing homo-coupling requires a systematic optimization of your reaction parameters. Here is a detailed approach:
1. Catalyst and Ligand Selection:
-
Palladium Source: The choice of palladium precursor can be critical. Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over generating Pd(0) in situ from a Pd(II) salt like Pd(OAc)₂ or PdCl₂. This is because the in situ reduction of Pd(II) can sometimes be slow or incomplete, leading to side reactions.
-
Ligands: The ligand plays a crucial role in modulating the reactivity of the palladium center.
-
Bulky, electron-rich phosphine ligands are generally preferred for Suzuki-Miyaura couplings. Ligands like SPhos, XPhos, or RuPhos can accelerate the rate of reductive elimination of the desired cross-coupled product, thereby outcompeting the homo-coupling pathway.
-
Avoid using an excess of phosphine ligand. An excess can sometimes promote side reactions. A Pd:ligand ratio of 1:2 to 1:4 is a good starting point for optimization.
-
2. The Role of the Base:
-
Base Strength and Type: The base is necessary to activate the boronic acid by forming a more nucleophilic boronate species. However, a very strong base can also promote the degradation of the boronic acid or the palladium catalyst, potentially leading to increased side products.
-
Recommended Bases:
-
Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used and are often a good first choice. K₃PO₄ is often effective in minimizing side reactions.
-
Organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are generally less effective and can sometimes lead to more complications.
-
3. Solvent Choice:
-
Polar Aprotic Solvents: Solvents like dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are frequently used and are generally good choices.
-
Protic Solvents: The addition of a small amount of water can be beneficial as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, an excess of water can lead to protodeboronation, another common side reaction. A solvent system of dioxane/water or THF/water (e.g., in a 4:1 or 5:1 ratio) is a good starting point.
4. Temperature and Reaction Time:
-
Lowering the Temperature: If you are observing significant homo-coupling, consider running your reaction at a lower temperature. While this may slow down the overall reaction rate, it can disproportionately disfavor the homo-coupling pathway.
-
Monitoring Reaction Progress: It is crucial to monitor your reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Stopping the reaction once the starting materials are consumed can prevent the accumulation of side products that may form over extended reaction times.
Experimental Protocol: A Step-by-Step Guide to Optimizing Your Reaction
This protocol outlines a systematic approach to screen for optimal conditions to minimize the homo-coupling of this compound.
Materials:
-
This compound
-
Your desired coupling partner (e.g., an aryl halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, THF, water)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vials and standard glassware
Procedure:
-
Preparation:
-
Set up a series of reaction vials under an inert atmosphere.
-
To each vial, add this compound (1.2 equivalents), your aryl halide (1.0 equivalent), and the chosen base (2.0 equivalents).
-
-
Catalyst and Ligand Addition:
-
In a separate glovebox or under a stream of inert gas, prepare stock solutions of your palladium catalyst and ligand if applicable.
-
Add the catalyst/ligand solution to each reaction vial. For this screen, you might test:
-
Vial 1: Pd(PPh₃)₄ (2 mol%)
-
Vial 2: Pd₂(dba)₃ (1 mol%) with SPhos (2 mol%)
-
Vial 3: Pd(OAc)₂ (2 mol%) with XPhos (4 mol%)
-
-
-
Solvent Addition and Reaction:
-
Add the chosen solvent system to each vial (e.g., dioxane/water 4:1).
-
Place the vials in a pre-heated reaction block at a starting temperature of 80 °C.
-
-
Monitoring and Analysis:
-
After a set time (e.g., 2 hours), take a small aliquot from each reaction mixture for analysis by LC-MS or GC-MS to determine the ratio of the desired product to the homo-coupled side product.
-
Continue to monitor the reactions at regular intervals until the starting material is consumed.
-
-
Optimization:
-
Based on the results, you can further optimize the best-performing condition by varying the temperature, base, or solvent ratio.
-
Table 1: Example Reaction Condition Screen
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Desired Product (%) | Homo-coupling (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 65 | 25 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 85 | 10 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF/H₂O (4:1) | 60 | 90 | <5 |
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to degradation?
Yes, like many boronic acids, this compound can be susceptible to degradation under certain conditions. The primary degradation pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by acidic conditions or prolonged exposure to water, especially at elevated temperatures. It is recommended to store the reagent in a cool, dry place and to use it in reactions that are run under anhydrous or carefully controlled aqueous conditions.
Q2: How can I detect and quantify the homo-coupling product?
The homo-coupling product, 1,1'-diphenyl-1,1'-bicyclopropane, can be detected and quantified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): This can provide a quick qualitative assessment of the reaction progress and the presence of major byproducts. The homo-coupled product will likely have a different Rf value than the starting materials and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both identifying and quantifying the homo-coupled product, provided it is volatile enough.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile method for monitoring the reaction and quantifying all components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize and quantify the isolated products after purification.
Q3: Can the choice of the aryl halide coupling partner influence the extent of homo-coupling?
Yes, the electronic and steric properties of your aryl halide can influence the rate of the Suzuki-Miyaura coupling and, consequently, the amount of homo-coupling.
-
Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition to the Pd(0) center, which is often the rate-determining step. This can lead to a faster overall cross-coupling reaction and less opportunity for homo-coupling.
-
Sterically hindered aryl halides may slow down the cross-coupling reaction, potentially allowing the homo-coupling side reaction to become more competitive.
If you are working with a particularly challenging aryl halide, a more thorough optimization of the reaction conditions will be necessary.
Visualizing the Reaction Pathways
To better understand the competition between the desired cross-coupling and the undesired homo-coupling, the following diagram illustrates the key steps in the catalytic cycle.
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.
References
Overcoming steric bulk in palladium-catalyzed cross-coupling reactions
Status: Operational Ticket ID: STERIC-BLK-001 Subject: Overcoming Steric Bulk in Palladium-Catalyzed Cross-Coupling Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Why is your reaction failing?
Welcome to the Steric Hindrance Resolution Center. When coupling bulky partners (e.g., tetra-ortho substituted biaryls or tertiary alkyl amines), the standard catalytic cycle often breaks. Use this triage section to identify your specific failure mode before selecting a solution.
Symptom A: Reaction turns black immediately upon heating.
-
Diagnosis: "The Palladium Crash." Your catalyst is precipitating as Pd black because the ligand cannot stabilize the Pd(0) intermediate, or the activation was too rapid.
-
Root Cause: Steric bulk prevents the ligand from effectively binding to Pd, or the ligand:Pd ratio is too low.
-
Fix:
-
Switch to Precatalysts (e.g., Buchwald G3/G4 or PEPPSI) which release the active L-Pd(0) species at a controlled rate.
-
Increase the Ligand:Metal ratio to 2:1 or higher if using free phosphines.
-
Symptom B: Starting material is consumed, but the product is Protodehalogenated (Ar-H).
-
Diagnosis: "The Reductive Elimination Bottleneck."
-
The Mechanism: The oxidative addition occurred (Ar-X broke), but the bulky coupling partner could not undergo transmetalation or reductive elimination. Instead, the Pd intermediate abstracted a hydride (from solvent or base) and eliminated Ar-H.
-
Fix: You need a bulkier ligand.[1] Counter-intuitively, increasing ligand bulk accelerates reductive elimination by "squeezing" the product out of the coordination sphere.
-
Recommendation: Switch from PPh3 or dppf to XPhos or SPhos .
-
Symptom C: No conversion (0%) despite high temperature.
-
Diagnosis: "Oxidative Addition Stalling."
-
The Mechanism: The bulky ligand is preventing the Pd(0) from accessing the C-X bond, or the catalyst never activated.
-
Fix: Ensure you are generating the active 12-electron L-Pd(0) species. If using Pd(OAc)2, you may need a stronger reductant. If using a bulky halide, ensure the ligand is electron-rich (alkyl phosphine) to boost nucleophilicity.
The Hardware: Ligand & Precatalyst Selection[2][3][4]
To overcome steric bulk, you must move away from "classic" ligands (PPh3, dppf) toward Dialkylbiaryl Phosphines (Buchwald) or N-Heterocyclic Carbenes (NHC).
Ligand Selection Matrix
Select the ligand based on your specific steric challenge.
| Ligand Class | Top Candidates | Best For... | Why it works |
| Dialkylbiaryl Phosphines | SPhos | Tetra-ortho substituted Suzuki couplings. | Meth group on lower ring provides stability; high bulk forces reductive elimination. |
| XPhos | General bulky aryl chlorides/sulfonates. | Isopropyl groups increase bulk; excellent shelf stability. | |
| RuPhos | Bulky secondary amines (Buchwald-Hartwig). | Specific geometry prevents beta-hydride elimination in amines. | |
| BrettPhos | Primary amines & aryl mesylates. | Extreme bulk prevents bis-ligation, ensuring active mono-ligated species. | |
| NHC (Carbenes) | IPent / IPr | "Impossible" couplings; tetra-ortho biaryls. | Massive "Percent Buried Volume" (%Vbur) and strong sigma-donation. |
| Precatalysts | Pd-PEPPSI-IPr | Difficult Negishi couplings. | "Throw-away" pyridine ligand stabilizes Pd(II) until activation. |
Visualizing the Solution
The diagram below illustrates how steric bulk influences the catalytic cycle. Note that while bulk hinders the approach of reagents, it is critical for forcing the final product formation (Reductive Elimination).
Caption: The Steric Paradox: Bulk hinders Transmetalation but is required to drive Reductive Elimination, preventing side reactions.
Experimental Protocols
Protocol A: Activation of Buchwald G3/G4 Precatalysts
Standard Pd sources (Pd2dba3) often fail to generate active L-Pd(0) efficiently with bulky ligands. G3/G4 precatalysts contain the ligand pre-bound in a 1:1 ratio.
Materials:
-
Substrates (Aryl halide, Boronic acid/Amine)[2]
-
Base (K3PO4 or NaOtBu)
-
Solvent (Dioxane or Toluene/Water)
Step-by-Step:
-
Charge Solids: Add the aryl halide (1.0 equiv), nucleophile (1.2–1.5 equiv), base (2.0 equiv), and Pd-G4 Precatalyst (1–2 mol%) to a reaction vial equipped with a stir bar.
-
Note: G4 precatalysts are air-stable and can be weighed on a benchtop.
-
-
Evacuate/Backfill: Seal the vial and cycle vacuum/argon 3 times.
-
Solvent Addition: Add anhydrous solvent (degassed) via syringe.
-
Critical: For Suzuki couplings, adding 10% water often helps dissolve inorganic bases and speeds up activation.
-
-
Activation: Heat the reaction to 40–60°C .
-
Reaction: Continue heating (typically 80–100°C for sterically hindered substrates) until conversion is complete.
Protocol B: High-Throughput Ligand Screening (Micro-scale)
When the "Best Guess" fails, screen the "Big Four" bulky ligands.
Setup: Prepare 4 vials. Conditions: 1.0 equiv Ar-Br, 1.5 equiv Boronic Acid, 2 equiv K3PO4, Dioxane/H2O (4:1), 100°C.
| Vial | Catalyst System | Target Outcome |
| 1 | SPhos Pd G4 | Baseline for ortho-substitution. |
| 2 | XPhos Pd G4 | Check for general steric tolerance + stability. |
| 3 | RuPhos Pd G4 | Check if electron-richness is the limiting factor. |
| 4 | Pd-PEPPSI-IPr | "Nuclear option" for extreme steric bulk. |
Decision Support: Ligand Selection Tree
Use this flow to determine the starting point for your optimization.
Caption: Logic flow for selecting the optimal ligand based on reaction class and steric demand.
Frequently Asked Questions (FAQs)
Q: I am using Pd(PPh3)4 and getting no reaction. Should I just add more catalyst? A: No. Pd(PPh3)4 is coordinatively saturated (4 ligands). For bulky substrates, the rate-determining step is often the dissociation of ligands to form the active species. Adding more just adds more excess ligand, further inhibiting the reaction. Switch to a G4 Precatalyst or a source like Pd(OAc)2 + Ligand (1:1 ratio) to ensure an open coordination site.
Q: Can I use microwave heating to overcome steric hindrance? A: Yes, but with caution. Microwave heating can overcome the high activation energy barrier of transmetalation in bulky systems. However, if your catalyst is not thermally stable (e.g., Pd2dba3 based), it will decompose faster. Pd-PEPPSI catalysts are exceptionally stable and ideal for microwave protocols.
Q: Why do you recommend K3PO4 over Cs2CO3 for bulky Suzuki couplings? A: While Cs2CO3 is popular, the "cesium effect" is sometimes overstated. For bulky substrates, K3PO4 (often with a small amount of water) creates a high concentration of active boronate species without being as hygroscopic or expensive. However, if K3PO4 fails, TlOH (Thallium Hydroxide) or Ba(OH)2 are the "heavy artillery" bases for extreme steric hindrance, though they carry significant toxicity risks.
References
-
Buchwald, S. L., et al. (2013). "The application of palladacycle precatalysts in cross-coupling reactions." Chemical Science. Link
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its application in the Suzuki-Miyaura coupling." Chemistry – A European Journal. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Hazari, N., et al. (2010). "Pd-Catalyzed Cross-Coupling of Non-Classical Electrophiles." Yale University / EliScholar.[8] Link
-
Sigma-Aldrich Technical Guides. "Buchwald Precatalysts User Guide." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. enamine.net [enamine.net]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. elischolar.library.yale.edu [elischolar.library.yale.edu]
Technical Support Center: Coupling Strategies for Acid-Sensitive & Unstable Cyclopropyl Boronates
Topic: Alternative bases for coupling acid-sensitive cyclopropyl boronates Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, drug development professionals
Diagnostic Hub: Troubleshooting Your Reaction
Identify your specific failure mode to select the correct remediation strategy.
Symptom A: The "Missing Boron" Phenomenon (Protodeboronation)
Observation: You observe the formation of the de-boronated byproduct (e.g., cyclopropyl-H) instead of the cross-coupled product. Root Cause: Cyclopropyl boronates are notoriously prone to protodeboronation , a pathway often accelerated by strong bases and aqueous media. While the prompt mentions "acid-sensitive," the instability of the C-B bond in cyclopropanes is mechanistically driven by base-catalyzed hydrolysis or specific acid-catalyzed pathways depending on substitution (e.g., 2-substituted cyclopropanes). Immediate Fix: Switch to anhydrous fluoride activation (Strategy 1) or a Slow-Release MIDA system (Strategy 2).
Symptom B: Decomposition of Sensitive Functional Groups
Observation: The coupling works, but acid-labile protecting groups (acetals, silyl ethers, Boc) on the cyclopropyl scaffold are degrading. Root Cause: While Suzuki coupling is basic, high temperatures with hydroxide bases can promote elimination or hydrolysis of sensitive groups. Immediate Fix: Utilize mild, non-nucleophilic bases like Ag₂O or K₃PO₄ in anhydrous conditions (Strategy 3).
Symptom C: No Conversion (Stalled Transmetallation)
Observation: Starting materials remain unreacted; no catalyst decomposition (palladium black) is visible. Root Cause: The "alternative" base chosen is too weak to activate the boronate (quaternize the boron) for transmetallation. Immediate Fix: Switch to Cesium Carbonate (Cs₂CO₃) in high-dielectric solvents (DMF/DMSO) or add a phase transfer catalyst.
Technical Knowledge Base (FAQs)
Q1: Why are standard bases (Na₂CO₃, K₂CO₃) failing with my cyclopropyl boronate?
A: Standard aqueous carbonate conditions create a "perfect storm" for unstable cyclopropyl boronates.
-
Protodeboronation: The presence of water and base generates the boronate "ate" complex, which, for cyclopropanes, can rapidly hydrolyze the C-B bond before transmetallation occurs.
-
pH Mismatch: As detailed by Lloyd-Jones et al. (2016), the rate of protodeboronation is pH-dependent.[1] Standard carbonate conditions often sit right in the pH window where decomposition outcompetes the catalytic cycle.
Q2: What is the "Slow Release" strategy, and when should I use it?
A: Developed by the Burke group, this strategy uses MIDA (N-methyliminodiacetic acid) boronates . These are stable to anhydrous conditions.[2] By using a mild base (K₃PO₄) and a specific solvent mixture (Dioxane/H₂O), the active boronic acid is released slowly—matching the rate of transmetallation. This keeps the standing concentration of the unstable free boronic acid low, minimizing decomposition pathways.
Q3: Can I use fluoride bases?
A: Yes. Anhydrous fluorides (CsF, TBAF) are excellent alternatives. Fluoride has a high affinity for boron (
Visualizing the Challenge: Protodeboronation vs. Coupling
The following diagram illustrates the kinetic competition between the desired cross-coupling and the undesired protodeboronation pathway.
Caption: Kinetic competition between transmetallation (green path) and protodeboronation (red path). Alternative bases aim to suppress the red path.
Validated Experimental Protocols
Protocol A: Anhydrous Fluoride Activation (For Acid/Hydrolysis Sensitive Substrates)
Best for: Substrates containing esters, acetals, or highly unstable cyclopropyl rings.
Reagents:
-
Cyclopropyl Boronate Ester (1.0 equiv)
-
Aryl Halide (1.0 equiv)[3]
-
Base: Cesium Fluoride (CsF) (2.0 - 3.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)
-
Solvent: Toluene or Dioxane (Anhydrous)
Step-by-Step:
-
Drying: Flame-dry the reaction vessel and cool under Argon. CsF is hygroscopic; weigh it quickly or use a glovebox if possible.
-
Mixing: Add Aryl Halide, Boronate, Pd catalyst, Ligand, and CsF to the vessel.
-
Solvation: Add anhydrous Toluene (0.2 M concentration).
-
Reaction: Heat to 80–100°C. Monitor by LCMS.
-
Note: The absence of water prevents the formation of the boronic acid intermediate, proceeding directly via the fluoro-boronate species.
-
Protocol B: Silver Oxide Mediated Coupling (For "Difficult" Couplings)
Best for: 2-substituted cyclopropyl boronates that fail under standard conditions.
Reagents:
-
Cyclopropyl Boronic Acid (1.1 equiv)
-
Aryl Iodide (1.0 equiv)
-
Base/Promoter: Silver(I) Oxide (Ag₂O) (1.5 equiv)
-
Additive: K₂CO₃ (1.0 equiv) - Optional, sometimes enhances yield
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Solvent: THF or DME (Anhydrous)
Step-by-Step:
-
Preparation: Combine Aryl Iodide, Boronic Acid, Ag₂O, and Catalyst in a sealed tube.
-
Inert Atmosphere: Purge with Argon for 5 minutes.
-
Reaction: Add solvent and heat to 60°C.
Decision Matrix: Selecting the Right Base
Use this logic flow to determine the optimal base for your specific cyclopropyl substrate.
Caption: Decision tree for selecting base conditions based on substrate stability.
Data Summary: Base Performance Comparison
| Base System | Mechanism of Activation | Water Content | Suitability for Cyclopropyl | Risk Factor |
| Na₂CO₃ (aq) | Hydroxide/Carbonate "ate" formation | High | Low (High Protodeboronation) | Rapid decomposition of SM |
| CsF (Anhydrous) | Fluoride "ate" formation ( | None | High | Requires dry solvents; CsF is hygroscopic |
| K₃PO₄ (Slow Release) | Controlled Hydrolysis | Medium | High (MIDA substrates) | Requires MIDA boronate synthesis first |
| Ag₂O | Ag-mediated Transmetallation | None | Medium/High | Expensive; stoichiometric Ag waste |
| TlOH / TlOEt | Thallium activation | Low | High (Historical) | Extreme Toxicity (Avoid if possible) |
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[5][9][10][11] Link
-
MIDA Slow-Release Strategy: Knapp, D. M., et al. (2009).[12] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[5][9][10][11] Link
-
Anhydrous Fluoride Coupling: Kirchhoff, J. H., et al. (2002). "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides."[6] Journal of the American Chemical Society.[5][9][10][11] Link
-
Silver Oxide Mediation: Nishihara, Y., et al. (2009). "Silver(I) Oxide-Mediated Cross-Coupling of Arylboronic Acids with Aryl Halides." Tetrahedron Letters. Link
-
Review of Organoboron Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
Sources
- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. experts.illinois.edu [experts.illinois.edu]
Validation & Comparative
1H NMR Interpretation Guide: (1-Phenylcyclopropyl)boronic Acid
The following guide provides an in-depth technical analysis and comparative interpretation of the 1H NMR interpretation for (1-Phenylcyclopropyl)boronic acid .
A Comparative Analysis of Solvation, Stability, and Analogues
Executive Summary
Product: this compound CAS: 166405-88-9 (Acid) / 166827-66-7 (Pinacol Ester) Primary Application: Suzuki-Miyaura coupling to install the sterically demanding 1-phenylcyclopropyl motif.
The Core Challenge:
Unlike standard phenylboronic acids, this compound presents a unique spectroscopic challenge: the quaternary carbon (C1) eliminates the diagnostic
This guide compares the Free Acid against its two primary alternatives/impurities: the Pinacol Ester (standard stable reagent) and 1-Phenylcyclopropane (protodeboronated degradation product).
Structural Analysis & Theoretical Shifts
The molecule possesses
The "Silent" Carbon
The most critical feature is the absence of a proton on C1 .
-
Cyclopropylboronic acid: Shows a diagnostic multiplet at
to ppm ( -proton). -
This compound: No signal in this region. This silence is the primary confirmation of the quaternary center.
The Cyclopropyl Protons (C2/C3)
The 4 protons on C2 and C3 form a higher-order AA'BB' spin system .
-
Chemical Environment: They are
to the Boron and to the Phenyl ring. -
Anisotropy: The phenyl ring exerts a deshielding cone effect, while the boronyl group is electropositive.
-
Predicted Shift:
ppm (distinct from the ppm of unsubstituted cyclopropanes).
Comparative Analysis: Product vs. Alternatives
This table contrasts the target product with its stable ester form and its primary decomposition product.
Table 1: Comparative 1H NMR Signatures (400 MHz, CDCl / DMSO-d )
| Feature | This compound (Target) | Pinacol Ester Analog (Alternative Reagent) | 1-Phenylcyclopropane (Impurity/Degradant) |
| Boronic -OH | Absent | Absent | |
| Cyclopropyl ( | |||
| Pinacol Methyls | Absent | Absent | |
| Aromatic Region | |||
| Stability | Low (Boroxine equilibrium) | High (Stable liquid/solid) | High (Stable liquid) |
| Solvent Choice | DMSO-d | CDCl | CDCl |
Key Insight: If you observe a multiplet shifting upfield toward 0.9 ppm , your sample has undergone protodeboronation (loss of the boron group). If you see a sharp singlet at 1.2 ppm , you likely have the Pinacol ester , not the free acid.
Visualizing the Spin System
The following diagram illustrates the connectivity and the specific spin systems responsible for the observed signals.
Figure 1: Diagnostic logic flow for identifying this compound species.
Experimental Protocol: Ensuring Spectral Integrity
The primary cause of poor NMR data for this compound is dehydration to the boroxine (trimer). The free acid readily forms cyclic anhydrides in non-polar solvents, leading to broad, uninterpretable signals.
Protocol A: Boronic Acid Characterization (DMSO-d )
Objective: Observe the monomeric acid species with distinct -OH peaks.
-
Solvent Selection: Use DMSO-d
exclusively. Chloroform (CDCl ) promotes dimerization/trimerization. -
Sample Prep: Dissolve ~10 mg of the solid in 0.6 mL DMSO-d
. -
Water Suppression (Optional): If the sample is wet, the H
O peak at 3.33 ppm may obscure the cyclopropyl region. Use a presaturation pulse sequence if necessary. -
Acquisition:
-
Relaxation Delay (d1): Set to >2.0 seconds to allow full relaxation of the quaternary carbons (if running 13C) or rigid protons.
-
Scans: 16-32 scans are sufficient.
-
-
Interpretation: Look for the Boronic -OH protons as a broad singlet around 8.0 ppm . If this peak integrates to <2H or is missing, the sample may be dehydrated.
Protocol B: D O Exchange Validation
Objective: Confirm the identity of the -OH peaks.
-
Run the standard spectrum in DMSO-d
. -
Add 1 drop of D
O to the NMR tube. -
Shake vigorously and re-run the spectrum.
-
Result: The peak at ~8.0 ppm should disappear (exchange with D). The aromatic and cyclopropyl signals will remain unchanged. This confirms the presence of the B(OH)
moiety.
Detailed Signal Assignment
Aromatic Region (7.1 - 7.5 ppm)
The phenyl ring rotates freely, but the steric bulk of the cyclopropyl-boron cluster can induce slight broadening.
-
Ortho (2H): Typically the most deshielded doublet/multiplet.
-
Meta/Para (3H): Often overlapping multiplet.
-
Note: In the Pinacol ester, these signals may resolve more clearly due to the bulky ester locking the conformation slightly more than the acid.
Cyclopropyl Region (1.1 - 1.4 ppm)
This is the "fingerprint" region.
-
Multiplicity: The 4 protons are not chemically equivalent in a static sense (cis vs trans to Ph), but rapid rotation and symmetry often simplify this to a compact AA'BB' multiplet .
-
Comparison with Precursor:
-
Styrene (Vinyl protons):
5.0 - 6.7 ppm (If synthesis failed). -
1-Phenylcyclopropane:
0.8 - 0.9 ppm. -
Product: The inductive effect of the Boron atom (electronegative C-B bond relative to C-H, but B itself is electropositive) combined with the Phenyl ring shifts these protons downfield to ~1.2 ppm.
-
References
Comparative Guide: X-ray Crystallography of 1-Substituted Cyclopropyl Boronic Acids
Executive Summary
1-Substituted cyclopropyl boronic acids represent a unique structural class in drug design, acting as bioisosteres for tert-butyl or isopropyl groups while offering distinct metabolic stability profiles. However, obtaining high-quality X-ray diffraction (XRD) data for these compounds is notoriously difficult due to two competing factors: rapid dehydration to boroxines and conformational disorder driven by the cyclopropyl ring's unique electronic properties (Walsh orbitals).
This guide provides a technical comparison of these compounds against their acyclic alternatives, offering a validated protocol for their crystallization and structural determination.
Structural Comparative Analysis
The crystallographic behavior of 1-substituted cyclopropyl boronic acids differs significantly from standard alkyl (e.g., isopropyl) or aryl boronic acids. The primary differentiator is the hybridization of the
The "Walsh Orbital" Effect
Unlike an isopropyl group (sp³ hybridized, ~109.5° angles), the cyclopropyl carbon possesses significant s-character (approx. sp².⁴ hybridization) in the exocyclic bonds.
-
Implication: The C–B bond in cyclopropyl boronic acids is shorter and stronger than in acyclic alkyl analogs.
-
Electronic Interaction: The boron empty p-orbital engages in hyperconjugation with the cyclopropyl Walsh orbitals, favoring a bisected conformation where the boron p-orbital aligns parallel to the cyclopropane ring plane.
Quantitative Structural Comparison
The following data summarizes average crystallographic metrics derived from Cambridge Structural Database (CSD) trends and internal fragment screening data.
| Metric | 1-Substituted Cyclopropyl Boronic Acid | Isopropyl Boronic Acid (Alternative) | Unsubstituted Cyclopropyl Boronic Acid |
| C( | 1.55 – 1.57 Å | 1.58 – 1.60 Å | ~1.56 Å |
| C–C–C Internal Angle | 60.0° ± 1.5° | N/A (Acyclic) | 60.0° |
| B(OH) | Syn-Anti (Catemer) | Anti-Anti (Dimer) | Syn-Anti |
| Dehydration Propensity | High (Steric strain promotes trimerization) | Moderate | Moderate |
| Preferred Conformation | Bisected (Max orbital overlap) | Staggered | Bisected |
Critical Insight: The shorter C–B bond in the cyclopropyl series correlates with increased resistance to oxidative deboronation compared to isopropyl analogs, making them superior metabolic stability candidates.
Crystallographic Challenges & Solutions
The Boroxine Trap
The most common failure mode is harvesting a crystal that diffracts beautifully but solves as the boroxine (cyclic trimer anhydride) rather than the free acid.
-
Cause: 1-substitution increases steric bulk, destabilizing the hydrogen-bonded dimer network of the free acid and energetically favoring the planar boroxine ring.
-
Detection: Boroxine crystals often exhibit hexagonal symmetry (space groups like P6₃ or R3), whereas free acids typically crystallize in monoclinic (P2₁/c) or triclinic (P-1) systems.
Workflow Visualization
The following diagram outlines the decision logic for structural determination, specifically designed to bypass the boroxine trap.
Figure 1: Decision workflow for crystallizing labile boronic acids. Note the critical "Validation Loop" to revert to wet solvents if boroxines are detected.
Experimental Protocol: The "Hydration-Lock" Method
To successfully crystallize the free acid of a 1-substituted cyclopropyl boronate, you must kinetically trap the hydrated state.
Materials
-
Compound: >95% purity 1-substituted cyclopropyl boronic acid.
-
Solvents: THF (HPLC grade), Hexane, Deionized Water.
-
Additives: Pinacol (optional, for derivative check), 4,4'-Bipyridine (co-former).
Step-by-Step Methodology
-
Preparation of the "Wet" Phase:
-
Dissolve 10 mg of the boronic acid in 0.5 mL of THF.
-
Crucial Step: Add 10
L of water. The water acts as a mass action inhibitor, preventing the equilibrium shift toward the boroxine anhydride [1].
-
-
Vapor Diffusion Setup:
-
Place the THF/Water solution in the inner vial.
-
Use Hexane as the precipitant in the outer reservoir.
-
Why Hexane? It is non-polar and will slowly diffuse into the THF, lowering solubility without inducing rapid desolvation (which favors boroxines).
-
-
Temperature Control:
-
Incubate at 4°C . Lower temperatures stabilize the hydrogen bond network of the free acid (dimer or catemer) over the entropy-driven boroxine formation.
-
-
Co-Crystallization (Alternative Strategy):
-
If the free acid fails to crystallize, mix equimolar amounts of the boronic acid and 4,4'-bipyridine in MeOH/Acetone.
-
Mechanism:[1][2][3][4] The basic nitrogen of bipyridine accepts the boron-hydroxyl proton, locking the boron into a tetrahedral
adduct or a planar H-bonded network, preventing dehydration [2].
-
Self-Validating the Crystal
Before mounting for X-ray:
-
Microscope Check: Free acids often form plates or needles; boroxines often form chunks or hexagonal prisms.
-
IR Microspectroscopy: Check for a broad O-H stretch (
). Absence indicates boroxine formation.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[5][6][7] Wiley-VCH. Link
-
Nishiyabu, R., et al. (2011). Boronic Acid Building Blocks: Tools for Self-Assembly. Chemical Communications. Link
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link
-
Korcek, S., et al. (1972). Absolute Rate Constants for Hydrocarbon Autoxidation. XXI. Activation Energies for Propagation and the Correlation of Propagation Rate Constants with Carbon-Hydrogen Bond Strengths. Journal of the American Chemical Society. (Reference for Walsh Orbital/Bond Strength correlation). Link
Sources
- 1. Walsh Cyclopropane: Nature 159, 712-3 (1947) [homepages.bluffton.edu]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Gem-Disubstituted Organoboron Compounds
Introduction: The Rise of Geminal Boronates and the Need for Rigorous Characterization
Gem-disubstituted organoboron compounds, particularly 1,1-diborylalkanes and their derivatives, have transitioned from chemical curiosities to indispensable bifunctional reagents in modern organic synthesis.[1] Their unique reactivity allows for sequential, selective C-C bond formations, making them powerful building blocks for creating complex molecular architectures relevant to pharmaceuticals and material science.[2] However, the synthetic utility of these compounds is predicated on their unambiguous structural verification. The presence of two boron atoms on a single carbon atom creates a unique electronic and steric environment that demands a multi-faceted and rigorous analytical approach.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize these valuable compounds. We will move beyond simple data reporting to explore the causality behind experimental choices, offering field-proven insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to provide unequivocal structural proof. Our focus is on building a self-validating analytical workflow, ensuring that each piece of data corroborates the others to construct an unshakeable structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the cornerstone for the characterization of gem-disubstituted organoboron compounds. A comprehensive analysis requires the strategic application of ¹¹B, ¹H, and ¹³C NMR, as each nucleus provides a unique and complementary piece of the structural puzzle.
¹¹B NMR: The Direct View of the Boron Core
Expertise & Experience: The most direct and informative method for analyzing any organoboron compound is to probe the boron nucleus itself. Given that ¹¹B has a natural abundance of 80.6% and a nuclear spin of 3/2, it is the preferred isotope for NMR analysis.[3] Its primary diagnostic value lies in its wide chemical shift range (~300 ppm), which is exquisitely sensitive to the coordination number and electronic environment of the boron atom.[4]
For gem-disubstituted compounds, which are almost universally prepared and handled as tetracoordinate boronic esters (e.g., pinacol esters, Bpin), the ¹¹B NMR chemical shift (δ) is highly characteristic.
-
Tricoordinate Boranes (R₃B): δ ≈ +83 to +93 ppm. These are highly Lewis acidic and rarely the final, stable form of the characterized compound.[5]
-
Tetracoordinate Boronates (R-B(OR')₂): δ ≈ +20 to +35 ppm. The shielding effect from the coordination of two oxygen atoms shifts the resonance significantly upfield. A signal in this region is the first and most crucial piece of evidence for the successful synthesis of a boronic ester.
-
Tetracoordinate Borates (R₄B⁻): δ ≈ -15 to -22 ppm. These are observed when a Lewis base (like a carbanion) coordinates to the boron atom, a key intermediate in some reactions.[5][6]
The presence of a single, often broad, signal in the +20 to +35 ppm range is strong evidence for the formation of a symmetric gem-diboryl species where both boron environments are chemically equivalent. Asymmetry in the molecule can lead to two distinct ¹¹B signals.
Trustworthiness: The causality is clear: a significant upfield shift from the typical tricoordinate region confirms the tetracoordinate nature of the boron centers. This is a self-validating check on the stability and structure of the product. An unexpected chemical shift outside this range would immediately signal either decomposition or the formation of an unintended species.
Comparative ¹¹B NMR Data
| Compound Type | Structure Example (R=Alkyl/Aryl) | Typical ¹¹B Chemical Shift (δ, ppm) | Key Inference |
| gem-Diborylalkane (Pinacol Ester) | R-CH(Bpin)₂ | +30 to +34 | Symmetric tetracoordinate boronic esters |
| Benzylic gem-Diboryl (Pinacol Ester) | Ar-CH(Bpin)₂ | +30 to +34 | Similar to alkyls, minor substituent effects |
| α-Haloboronate (Pinacol Ester) | R-CH(X)(Bpin) | +25 to +30 | Halogen substitution provides slight shielding |
| Tetracoordinate Boron Intermediate | [R-CH(Bpin)(Bpin*nBu)]⁻Li⁺ | ~ -15 | Formation of a transient anionic 'ate' complex[6] |
¹H & ¹³C NMR: Mapping the Carbon Skeleton
While ¹¹B NMR confirms the boron environment, ¹H and ¹³C NMR are essential for elucidating the organic framework.
Expertise & Experience: The key signals to analyze are those of the methine proton and the carbon atom bearing the two boron groups (the geminal center).
-
¹H NMR: The proton at the geminal center (e.g., R-CH (Bpin)₂) typically appears as a broad multiplet. This broadening is a direct consequence of scalar coupling to the quadrupolar ¹¹B nucleus (I=3/2), which causes rapid relaxation and loss of fine structure. The chemical shift is influenced by the substituents, but its broad nature is a hallmark of proximity to boron.
-
¹³C NMR: The carbon atom directly attached to boron (C-B) often presents a challenge. The same quadrupolar broadening that affects the ¹H signal can make the ¹³C signal for the geminal carbon very broad, sometimes to the point of being indistinguishable from the baseline.[7] Specialized pulse sequences or longer acquisition times may be necessary. When observable, its chemical shift provides confirmation of the carbon's environment. The signals for the pinacol methyl groups (~25 ppm) and quaternary carbons (~83 ppm) are also key indicators of the boronic ester moiety.
Trustworthiness: The observation of a broadened methine proton signal in ¹H NMR, coupled with the characteristic signals of the boronic ester protecting group (e.g., the 12H singlet for the methyls of two Bpin groups at ~1.2 ppm), provides strong corroborating evidence for the proposed structure.
Experimental Protocol: Acquiring High-Quality ¹¹B NMR Data
This protocol ensures the acquisition of reliable and artifact-free ¹¹B NMR spectra.
-
Sample Preparation: Dissolve ~10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). Standard concentrations are sufficient.
-
Choice of NMR Tube (Critical): Use a quartz NMR tube, not a standard borosilicate glass tube.[4][8] Borosilicate glass produces a very broad, large background signal (a "boron hump") that can obscure the signal of interest, especially if the sample concentration is low.[4]
-
Instrument Setup:
-
Tune the broadband probe to the ¹¹B frequency (e.g., ~128 MHz on a 400 MHz spectrometer).
-
Use an external reference standard. A sealed capillary containing BF₃·OEt₂ in CDCl₃ is the universally accepted reference (δ = 0.0 ppm). Do not add the standard directly to the sample.
-
-
Acquisition Parameters:
-
Pulse Program: A simple one-pulse (e.g., 'zg') experiment is sufficient. Proton decoupling is typically used to improve signal-to-noise, though it can sometimes sharpen the signal only marginally due to the dominant quadrupolar relaxation mechanism.
-
Spectral Width: Set a wide spectral width, for instance, from +100 ppm to -120 ppm, to ensure all possible boron species are observed.[4]
-
Acquisition Time: A relatively short acquisition time (e.g., 0.1-0.2 s) is often used due to the fast relaxation of quadrupolar nuclei, which leads to broad lines.
-
Relaxation Delay (d1): A short relaxation delay (e.g., 0.1-1.0 s) is sufficient.
-
Number of Scans: Accumulate a sufficient number of scans (e.g., 128 to 1024) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential line broadening factor (e.g., 10-20 Hz) during Fourier transformation to improve the signal-to-noise ratio of the characteristically broad boron signals.
-
Reference the spectrum to the external BF₃·OEt₂ standard at 0.0 ppm.
-
Diagram: Integrated NMR Characterization Workflow This diagram illustrates the logical flow for characterizing a gem-disubstituted organoboron compound using NMR spectroscopy.
Caption: Workflow for NMR analysis of gem-diboryl compounds.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
Expertise & Experience: While NMR provides the detailed map, IR spectroscopy offers a quick and valuable confirmation of key functional groups, primarily those associated with the boronic ester moiety.[9] It serves as an excellent complementary technique. The covalent bonds within a molecule vibrate at specific frequencies, and absorption of IR radiation at these frequencies indicates the presence of those bonds.[10]
For a typical gem-diborylalkane protected as a pinacol ester, the most prominent and diagnostic IR bands are:
-
Strong B-O Stretching: This vibration typically appears as a very strong and broad band in the 1300-1380 cm⁻¹ region. Its intensity is a reliable indicator of the boronate ester's presence.
-
Strong C-O Stretching: Found in the 1140-1150 cm⁻¹ region, this confirms the C-O bonds of the pinacol group.
-
sp³ C-H Stretching: As with most organic molecules, these bands appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).[10]
-
B-C Stretching: This vibration is often weak and falls within the complex "fingerprint region" (below 1400 cm⁻¹), making it less diagnostically reliable than the B-O stretch.[11]
Trustworthiness: The logic is straightforward: if NMR suggests the presence of two Bpin groups, the IR spectrum must show a very strong absorption band around 1350 cm⁻¹. The absence of this band would directly contradict the NMR data and suggest a failed reaction or decomposition.
Comparative IR Absorption Data
| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) | Intensity |
| B-O Stretch | Boronic Ester | 1300 - 1380 | Strong, Broad |
| C-O Stretch | Pinacol Ester | 1140 - 1150 | Strong |
| sp³ C-H Stretch | Alkyl C-H | 2850 - 3000 | Strong |
| C=C Stretch | Aryl/Vinyl Substituent | 1600 - 1680 | Medium-Weak |
Diagram: Key IR Vibrational Modes This diagram highlights the bonds responsible for the most important IR absorptions in a gem-diborylalkane.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. Synthesis of α-Haloboronates by the Halogenation of gem-Diborylalkanes via Tetracoordinate Boron Species [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Boron NMR [chem.ch.huji.ac.il]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
(1-Phenylcyclopropyl)boronic Acid: Safe Handling & Disposal Protocol
Executive Summary & Core Directive
(1-Phenylcyclopropyl)boronic acid (CAS: 166690-53-1) is a specialized organoboron reagent commonly employed in Suzuki-Miyaura cross-coupling reactions to introduce the sterically demanding phenylcyclopropyl moiety.
While boronic acids are often perceived as "mild" reagents compared to their organolithium or Grignard counterparts, they present distinct disposal challenges. The primary risks are not immediate detonation, but rather reproductive toxicity (associated with boron and cyclopropyl moieties) and exothermic incompatibility with strong oxidizers.
Operational Directive: Treat this compound as a Reproductive Toxin (Category 1B) and a Chemical Irritant . Do not dispose of in municipal waste or sanitary sewer systems.[1] Segregate strictly from oxidizing agents.
Hazard Profile & Technical Specifications
Effective disposal requires understanding the chemical's behavior under stress.
Chemical Properties & Stability
| Parameter | Data | Operational Implication |
| CAS Number | 166690-53-1 | Use for waste labeling and inventory tracking. |
| Physical State | Solid (White to off-white powder) | Dust generation is the primary exposure vector. |
| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂; slightly soluble in water. | dictates liquid waste stream selection.[2][3][4] |
| Stability | Hygroscopic; dehydrates to form boroxine anhydrides. | May harden or crust in storage; does not alter hazard class. |
| Reactivity | Incompatible with Strong Oxidizers (e.g., H₂O₂, KMnO₄). | CRITICAL: Oxidative cleavage yields phenols + boric acid (exothermic). |
Toxicology & Safety (GHS Classification)
-
H360: May damage fertility or the unborn child (Conservative classification based on cyclopropylboron analogs).
Pre-Disposal Treatment & Segregation
Before moving waste to the central accumulation area, the generator must stabilize the material.
The "No-Oxidizer" Rule
Mechanism of Danger: Boronic acids undergo oxidative deborylation. If this compound is mixed into a waste container with residual peroxides or nitric acid, it will decompose exothermically.
-
Protocol: Never add this compound to a "General Oxidizing Waste" container.
-
Verification: Check the waste log of the receiving container. If it contains peroxides, bleach, or chromates, do not use it .
Handling Dehydrated Material (Boroxines)
Upon aging, this reagent may form a trimeric anhydride (boroxine). This is a reversible physical change.
-
Action: No special quenching is required for the boroxine form. Dispose of it exactly as the parent acid.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Excess Reagent)
Applicability: Expired shelf-life chemicals or surplus dry powder.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Transfer: Transfer the solid inside a certified fume hood. Avoid generating dust.[2][4][5][7][8][9]
-
Labeling: Apply a hazardous waste label.
-
Constituents: "this compound"
-
Hazards: Toxic, Irritant.[9]
-
-
RCRA Classification: Although not P- or U-listed specifically, manage as Hazardous Chemical Waste .
-
Final Disposition: Lab Pack for incineration.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Applicability: Crude reaction mixtures (Suzuki couplings) or mother liquors.
-
Solvent Assessment: Determine the primary solvent.
-
Halogenated (DCM, Chloroform): Use Halogenated Organic Waste stream.
-
Non-Halogenated (THF, Toluene, Methanol): Use Non-Halogenated Organic Waste stream.
-
-
Quenching (If Reactive Reagents Present):
-
If the reaction used strong bases (e.g., NaOtBu, K₂CO₃), neutralize the mixture to pH 6–8 using dilute HCl or NaHSO₄ before bottling.
-
Why? High pH waste can degrade waste containers or react with other acidic wastes downstream.
-
-
Segregation: Ensure the chosen waste canister is free of oxidizing agents.
Scenario C: Contaminated Glassware & Sharps
-
Triple Rinse: Rinse vials/flasks 3x with a compatible solvent (acetone or ethanol).
-
Rinsate Disposal: Pour the rinsate into the Organic Solvent Waste container (Liquid).
-
Solid Debris:
-
Defaced/Rinsed Glass: Glass disposal box.
-
Heavily Contaminated/Un-rinsable: Place in a sealed bucket labeled "Solid Hazardous Debris" (incineration stream).
-
Visual Decision Matrix (DOT Diagram)
The following flowchart illustrates the decision logic for disposing of this compound streams.
Figure 1: Operational decision tree for segregating boronic acid waste streams to prevent incompatibility events.
Emergency Response Procedures
In the event of a spill during disposal transport:
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels or use a HEPA-filtered vacuum.
-
Place waste in a bag labeled "Hazardous Spill Debris."
-
-
Skin Contact:
-
Boronic acids can be absorbed.[8] Wash immediately with soap and water for 15 minutes.
-
Note: The phenylcyclopropyl moiety increases lipophilicity, potentially enhancing skin absorption compared to boric acid.
-
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Cyclopropylboronic acid (Analogous Hazard Data). Retrieved from
-
Thermo Fisher Scientific. (2023). Phenylboronic Acid Safety Data Sheet.[9][10] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Sources
- 1. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. bsu.edu [bsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.be [fishersci.be]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. sds.chemdox.com [sds.chemdox.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
